molecular formula C20H17NO B8520922 N-benzyl 3-phenylbenzamide

N-benzyl 3-phenylbenzamide

Katalognummer: B8520922
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: GWMYZHUJHAONTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl 3-phenylbenzamide is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

N-benzyl 3-phenylbenzamide can be synthesized through several methodologies, including:

Methodology Description
Palladium-Catalyzed ReactionsUtilizes catalysts for efficient synthesis with high yields.
One-Pot Multicomponent ReactionsAllows rapid synthesis of derivatives with varied functional groups in a single step.

These synthetic routes enable the introduction of diverse substituents on the benzene rings, which may significantly influence the compound's biological activity.

Antiviral Properties

Research has demonstrated that this compound derivatives exhibit antiviral activity, particularly against enterovirus 71 (EV71), which is linked to hand, foot, and mouth disease. Studies indicate that certain derivatives have moderate antiviral efficacy, with IC50 values ranging from 5.7 to 18 μM against various strains of EV71. For instance, a derivative showed lower cytotoxicity compared to existing antiviral agents like pirodavir, making it a promising candidate for further development as an anti-EV71 drug .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain derivatives have been shown to inhibit cancer cell proliferation by affecting critical cellular pathways. For example:

Compound Cancer Cell Line IC50 (μM) Mechanism of Action
Imidazole-based derivativeHeLa12Induces apoptosis via caspase activation
N-benzyl derivativeMCF-715Inhibits cell cycle progression

These findings suggest that modifications to the compound can enhance its anticancer potential .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features:

  • Electron-Withdrawing Groups : Compounds with these groups generally exhibit better biological activity than those with electron-donating groups.
  • Substituent Positioning : The position of substituents on the benzene ring affects binding affinity and selectivity towards biological targets.

These insights into SAR guide the design of more effective derivatives .

Antiviral Efficacy Study

A study synthesized several this compound derivatives and evaluated their anti-EV71 activity in vitro. The results indicated that specific modifications significantly enhanced antiviral potency, establishing them as candidates for further development .

Anticancer Mechanism Investigation

Another investigation focused on imidazole-based derivatives of this compound, demonstrating their ability to bind to specific receptors involved in cancer cell signaling pathways. This interaction led to reduced cell viability and increased apoptosis in treated cells .

Eigenschaften

Molekularformel

C20H17NO

Molekulargewicht

287.4 g/mol

IUPAC-Name

N-benzyl-3-phenylbenzamide

InChI

InChI=1S/C20H17NO/c22-20(21-15-16-8-3-1-4-9-16)19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI-Schlüssel

GWMYZHUJHAONTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (132 μL, 1.5 mmol) was added over a 10 minute period to a mixture of 3-phenylbenzoic acid (200 mg, 1 mmol) dissolved in a mixture THF/DMF (3.5 mL/58 μL). After the addition, the reaction was stirred at room temperature for 2.5 hours. Benzylamine (268 μL, 2.5 mmol) was then added into half of the acid chloride solution at 0° C. The reaction mixture was then stirred at room temperature for 18 hours. The reaction mixture was concentrated and water was added to the residue. The aqueous phase was extracted 3 times with CH2Cl2 and the combined organic layers were washed with 2N HCl, saturated NaHCO3, brine, dried over Na2SO4 and concentrated. Diethyl ether was added to the residue and a white solid precipitated which was collected by filtration and rinsed with a small amount of diethyl ether. The white solid was then dried under vacuum (105 mg, 73%). NMR 1H (ppm, CDCl3): 8.01 (s, 1H), 7.72 (t, J3=7.89 Hz, 2H), 7.58 (d, J3=7.14 Hz, 2H), 7.49-7.24 (m, 9H), 6.57 (br. s., 1H), 4.64 (d, J3=5.29 Hz, 2H).
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
268 μL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.